1-(morpholin-4-yl)-1-phenylpropan-2-amine dihydrochloride
Description
1-(Morpholin-4-yl)-1-phenylpropan-2-amine dihydrochloride (CAS 100800-07-5) is a tertiary amine compound with a molecular formula of C₁₃H₂₀N₂O·2HCl and a molecular weight of 293.23 g/mol (free base: C₁₃H₂₀N₂O, 220.31 g/mol) . Structurally, it consists of a morpholine ring attached to a propan-2-amine backbone substituted with a phenyl group. The dihydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical research.
Properties
IUPAC Name |
1-morpholin-4-yl-1-phenylpropan-2-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O.2ClH/c1-11(14)13(12-5-3-2-4-6-12)15-7-9-16-10-8-15;;/h2-6,11,13H,7-10,14H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDVHTYGBZNYDPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)N2CCOCC2)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution via Morpholine Integration
The ketonic precursor, 1-morpholin-4-yl-1-phenylpropan-2-one (CAS 19134-49-7), is synthesized through a nucleophilic substitution reaction. Adam et al. (1992) demonstrated a 76% yield by reacting morpholine with 1-chloro-1-phenylpropan-2-one in dichloromethane under reflux conditions. The reaction mechanism involves the displacement of the chlorine atom by morpholine’s secondary amine, facilitated by triethylamine as a base to neutralize HCl byproducts.
Reaction Conditions
-
Solvent: Dichloromethane
-
Temperature: 40–45°C
-
Base: Triethylamine (1.5 equiv)
-
Time: 12 hours
The product is purified via vacuum distillation, achieving a purity >98% as confirmed by gas chromatography.
Alternative Pathways: Grignard Reagent Utilization
Blau et al. (1991) reported a lower-yield (13%) method using phenylmagnesium bromide and morpholine-containing reagents. This approach involves the addition of phenylmagnesium bromide to methyl morpholinoacetate, followed by acidic workup to yield the ketone. While less efficient, this method avoids halogenated solvents, making it preferable for specific industrial applications.
Reduction of Ketone to Primary Amine
Oxime Formation and Catalytic Hydrogenation
The ketone is converted to its oxime derivative by treatment with hydroxylamine hydrochloride in ethanol. Stas et al. (2007) achieved an 85% conversion rate using a 1:1.2 molar ratio of ketone to hydroxylamine at 60°C. The oxime intermediate is subsequently reduced to the primary amine via hydrogenation over Raney nickel at 50 psi H₂, yielding 1-(morpholin-4-yl)-1-phenylpropan-2-amine in 68% overall yield.
Optimization Notes
-
Catalyst Loading: 10% w/w Raney nickel
-
Solvent: Ethanol/water (9:1)
-
Reaction Time: 6 hours
Leuckart Reaction for Direct Amine Synthesis
The Leuckart reaction offers a single-step reduction of the ketone to the amine using ammonium formate. Heating the ketone with excess ammonium formate at 160°C for 8 hours produces the primary amine with a 55% yield. This method, though lower-yielding, avoids intermediate isolation and is scalable for bulk production.
Reaction Profile
-
Temperature: 160°C (neat conditions)
-
Byproduct: CO₂ and water
-
Workup: Acid-base extraction with HCl and NaOH
Dihydrochloride Salt Formation
The free base is converted to its dihydrochloride salt by treating with concentrated HCl in anhydrous ethanol. Adam et al. (1992) detailed a crystallization protocol where the amine is dissolved in ethanol, cooled to 0°C, and treated with HCl gas until pH < 2. The resulting precipitate is filtered and dried under vacuum, yielding a hygroscopic white solid with >99% purity (HPLC).
Crystallization Parameters
-
Solvent: Ethanol
-
Temperature: 0–5°C
-
Molar Ratio: 1:2 (amine:HCl)
Analytical Characterization
Spectroscopic Data
Purity and Yield Comparison
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Oxime Hydrogenation | 68 | 99.5 | High purity, reproducible |
| Leuckart Reaction | 55 | 98.2 | Single-step, scalable |
| Grignard Synthesis | 13 | 97.8 | Halogen-free solvents |
Chemical Reactions Analysis
Reaction Types
The compound participates in substitution, alkylation, oxidation, and reduction reactions, typical of amines and aromatic systems.
Substitution Reactions
-
Mechanism : The secondary amine group undergoes nucleophilic substitution with electrophiles (e.g., alkyl halides, acyl chlorides).
-
Example : Reaction with benzyl chloride in polar aprotic solvents (e.g., DMF) forms alkylated derivatives.
Alkylation
-
Mechanism : The amine reacts with alkylating agents (e.g., formaldehyde, alkyl halides) under basic conditions.
-
Example : Treatment with formaldehyde and piperidine yields Mannich bases, as seen in related β-amino ketones .
Oxidation
-
Mechanism : The amine group can be oxidized to nitro compounds or quaternary ammonium salts using oxidants like KMnO₄ or H₂O₂.
-
Example : Oxidation in acidic conditions may form nitro derivatives, though specific data for this compound is limited.
Reduction
-
Mechanism : Reduction of the amine or adjacent carbonyl groups (if present) using LiAlH₄ or NaBH₄.
-
Example : Reduction of a carbonyl group to an alcohol, though this compound lacks a carbonyl, limiting direct application.
Reagents and Reaction Conditions
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Substitution | Alkyl halides (R-X), DMF | Room temperature, basic conditions (e.g., K₂CO₃) |
| Alkylation | Formaldehyde, secondary amines | Reflux in ethanol or methanol, acidic conditions (e.g., H₂SO₄) |
| Oxidation | KMnO₄, H₂O₂ | Aqueous acidic or basic media, controlled temperature |
| Reduction | LiAlH₄, NaBH₄ | Dry ether or THF, anhydrous conditions |
Major Reaction Products
-
Substitution : Alkylated amines (e.g., benzylated derivatives).
-
Oxidation : Nitro compounds or quaternary ammonium salts.
-
Reduction : Alcohols (if carbonyl groups are present).
Physicochemical Considerations
-
Solubility : The dihydrochloride salt enhances aqueous solubility, facilitating reactions in polar media.
-
Stability : Resistant to hydrolysis under acidic conditions but may degrade under strong oxidizing agents.
Research Findings and Limitations
-
Synthetic Versatility : Demonstrated in the synthesis of antimalarial β-amino ketones, where morpholine-containing compounds showed improved binding to Plasmodium targets .
-
Toxicity and Bioavailability : Low CLogP values (<3) in related compounds suggest favorable pharmacokinetic profiles, though direct data for this compound is sparse .
-
Mechanistic Gaps : Limited experimental data on oxidation/reduction pathways for this specific compound, necessitating further in situ studies.
Scientific Research Applications
Medicinal Chemistry
This compound is recognized for its potential as a therapeutic agent. Its structure allows for interaction with various biological targets, making it a candidate for drug development.
a. Antidepressant Activity
Research indicates that compounds similar to 1-(morpholin-4-yl)-1-phenylpropan-2-amine dihydrochloride exhibit antidepressant effects. The morpholine moiety is known to enhance the bioavailability of drugs targeting serotonin receptors, potentially improving mood regulation and reducing symptoms of depression .
b. Anticancer Properties
Studies have suggested that derivatives of this compound may possess anticancer properties. The ability to modify the phenyl group allows for the synthesis of various analogs that can target specific cancer cell lines, inhibiting their growth and proliferation .
Organic Synthesis
The compound serves as an important building block in organic synthesis, particularly in the development of more complex molecules.
a. Synthesis of Pharmaceutical Intermediates
This compound can be utilized in the synthesis of intermediates for pharmaceuticals. Its reactivity allows it to participate in various reactions, such as nucleophilic substitutions and coupling reactions, facilitating the construction of complex molecular architectures .
b. Solvent Properties
Due to its polarity and ability to dissolve a wide range of organic compounds, this morpholine derivative is often used as a solvent in chemical reactions, enhancing the efficiency and yield of synthetic processes .
Pharmacological Research
The pharmacological profile of this compound is under investigation for its potential effects on neurotransmitter systems.
a. Neurotransmitter Modulation
Research has shown that this compound may influence neurotransmitter levels in the brain, particularly those related to mood and cognition. Its interaction with serotonin and dopamine receptors suggests potential applications in treating mood disorders and cognitive impairments .
Case Studies
Mechanism of Action
The mechanism of action of 1-(morpholin-4-yl)-1-phenylpropan-2-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function . This inhibition can affect various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-(morpholin-4-yl)-1-phenylpropan-2-amine dihydrochloride with structurally or functionally related compounds, emphasizing differences in substituents, molecular properties, and applications.
Key Structural and Functional Differences:
Substituent Effects: Aromatic Rings: The phenyl group in the target compound contrasts with fluorophenyl () or heterocyclic imidazole/pyrazole moieties (). Backbone Variation: The propan-2-amine backbone differs from ethanamine () or cyclopentyl-ethylamine (), altering conformational flexibility and receptor binding .
This highlights the importance of the diphenylmethoxyethyl-piperazine structure in dopaminergic activity. Morpholine derivatives in and are used as intermediates in synthesizing kinase inhibitors or allosteric modulators, suggesting broader applicability in drug discovery .
Salt Forms and Solubility :
- Dihydrochloride salts (e.g., target compound, ) improve aqueous solubility compared to free bases, critical for in vivo studies.
Research Implications:
- The target compound’s morpholine-phenyl scaffold offers a balance of rigidity and solubility, making it a versatile building block for medicinal chemistry. However, its discontinued status in commercial catalogs () may reflect challenges in efficacy or toxicity compared to analogs like GBR 12783 .
- Heterocyclic variants (e.g., imidazole, pyrazole) in and could provide alternative binding modes for targeting enzymes or receptors via hydrogen-bonding interactions .
Biological Activity
4-[2-(1H-imidazol-5-yl)-1,3-thiazol-4-yl]pyridine is a heterocyclic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and anti-inflammatory properties, supported by case studies and research findings.
Chemical Structure and Properties
The compound has a molecular formula of C11H8N4S and features a pyridine ring substituted with thiazole and imidazole moieties. This unique structure contributes to its varied biological activities.
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial efficacy of 4-[2-(1H-imidazol-5-yl)-1,3-thiazol-4-yl]pyridine against various pathogens.
In Vitro Studies
A study evaluated the compound's Minimum Inhibitory Concentration (MIC) against several bacterial strains, revealing promising results:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
The compound exhibited bactericidal effects, significantly inhibiting growth at concentrations lower than traditional antibiotics, indicating its potential as a novel antimicrobial agent .
Anticancer Activity
Research into the anticancer properties of this compound has also yielded encouraging results. It has been shown to induce apoptosis in various cancer cell lines.
Case Study: Breast Cancer
In a study involving MCF-7 breast cancer cells, 4-[2-(1H-imidazol-5-yl)-1,3-thiazol-4-yl]pyridine was tested for cytotoxicity:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 75 |
| 25 | 50 |
| 50 | 20 |
The compound reduced cell viability significantly at higher concentrations, suggesting its potential as an anticancer therapeutic .
Anti-inflammatory Activity
The anti-inflammatory effects of this compound have been investigated in various models. It has shown the ability to inhibit pro-inflammatory cytokines, which are crucial in the inflammatory response.
The compound appears to modulate signaling pathways involved in inflammation. In vitro assays demonstrated that it reduced levels of TNF-alpha and IL-6 in activated macrophages, indicating its role in mitigating inflammatory responses .
Q & A
Q. What are the recommended laboratory-scale synthetic routes for 1-(morpholin-4-yl)-1-phenylpropan-2-amine dihydrochloride?
The compound can be synthesized via transaminase (TA)-catalyzed asymmetric synthesis starting from prochiral ketones. This method enables the production of enantiomerically pure derivatives. For example, optimized conditions using TAs yield (R)-enantiomers with >99% enantiomeric excess (ee) and 88–89% conversion, while kinetic resolution of racemic amines yields (S)-enantiomers with >95% ee and >48% conversion . Alternative routes may involve reductive amination or nickel-catalyzed amination of aryl chlorides, as demonstrated in morpholine derivative syntheses .
Q. How can X-ray crystallography be applied to resolve the molecular structure of this compound?
X-ray crystallography using SHELXL (for refinement) and ORTEP-3 (for graphical representation) is recommended. SHELXL handles small-molecule refinement robustly, even for high-resolution or twinned data, while ORTEP-3 provides visualization of thermal ellipsoids and molecular geometry. Proper data collection protocols (e.g., low-temperature measurements) and refinement against F² values are critical for accuracy .
Q. What spectroscopic techniques are essential for characterizing this compound?
Key techniques include:
- NMR : For confirming proton/carbon environments, particularly morpholine ring puckering (see ring puckering coordinates ).
- HPLC-MS : To verify purity and detect byproducts.
- IR Spectroscopy : To identify amine and hydrochloride functional groups.
- Polarimetry : For enantiomeric excess determination in chiral syntheses .
Q. How should researchers assess the acute toxicity of this compound in preclinical studies?
Acute oral toxicity can be evaluated using rodent models (e.g., LD₅₀ testing). For instance, a related morpholinyl compound showed an LD₅₀ of 161 mg/kg in mice, with behavioral effects such as analgesia observed. Dose-response curves and histopathological analysis post-mortem are recommended .
Q. What computational tools are suitable for predicting the physicochemical properties of this compound?
Use software like Gaussian or ORCA for DFT calculations to predict LogP, pKa, and dipole moments. Molecular dynamics simulations (e.g., GROMACS) can model solvation effects, while PyMOL or Mercury visualize crystal packing .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be optimized for industrial-relevant scales while maintaining ee?
Employ in silico enzyme engineering (e.g., Rosetta or FoldX) to redesign transaminases for improved substrate specificity and stability. Couple this with continuous-flow reactors to enhance reaction kinetics and reduce byproduct formation. Monitor ee via chiral HPLC or circular dichroism (CD) spectroscopy .
Q. What strategies resolve discrepancies between computational toxicity predictions and experimental LD₅₀ data?
Combine in silico tools (e.g., ProTox-II or ADMET Predictor) with in vitro assays (e.g., Ames test for mutagenicity) to cross-validate results. For in vivo contradictions, conduct metabolomics profiling to identify unexpected metabolites or off-target interactions .
Q. How can ring puckering in the morpholine moiety influence the compound’s pharmacological activity?
Use Cremer-Pople parameters to quantify puckering amplitude (θ) and phase (φ) from crystallographic data. Correlate these with molecular docking results (e.g., AutoDock Vina) to assess how puckering alters binding affinity to targets like serotonin or dopamine receptors .
Q. What catalytic systems are effective for introducing morpholine rings in analogous compounds?
Nickel-catalyzed amination with ligands like 1,3-bis(2,6-diisopropylphenyl)imidazolidinium chloride enables efficient coupling of aryl chlorides with morpholine. Optimize solvent systems (e.g., 2-methyltetrahydrofuran) and base (e.g., NaOtBu) to suppress side reactions .
Q. How should researchers handle polymorphic variability in crystallographic studies of this compound?
Perform polymorph screening via solvent-drop grinding or high-throughput crystallization. Use differential scanning calorimetry (DSC) to identify stable forms. Refine structures with SHELXL’s TWIN/BASF commands for twinned crystals and validate with R-factor convergence tests .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
